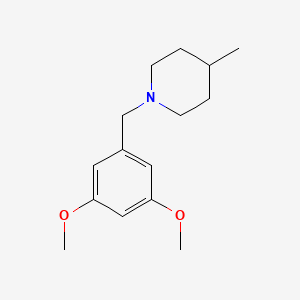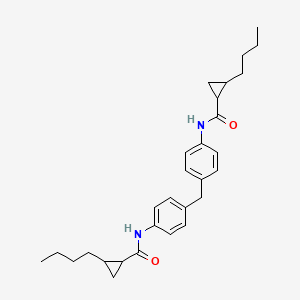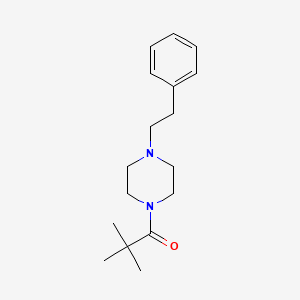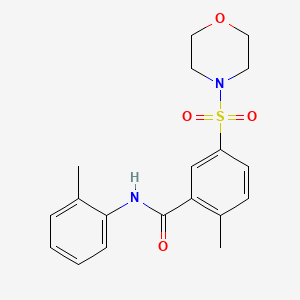![molecular formula C17H27NO B5151632 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5151632.png)
2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol, also known as ketamine, is a widely used anesthetic drug in medical practice. Ketamine is a dissociative anesthetic that produces a trance-like state in the patient, which helps to reduce pain and anxiety during medical procedures. In recent years, ketamine has gained significant attention in the scientific community due to its potential therapeutic effects on various mental health disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD).
作用機序
Ketamine's mechanism of action involves the modulation of the glutamate system, which is the primary excitatory neurotransmitter in the brain. Ketamine acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which regulates the release of glutamate. By blocking the NMDA receptor, 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol increases the release of glutamate, leading to increased synaptic plasticity and the formation of new neural connections. This mechanism is thought to underlie this compound's rapid antidepressant effects.
Biochemical and Physiological Effects:
Ketamine has several biochemical and physiological effects on the body. In addition to its NMDA receptor antagonism, this compound also acts on other receptors, such as the opioid and serotonin receptors. Ketamine's effects on these receptors can lead to changes in pain perception, mood, and cognition. Ketamine also has cardiovascular effects, such as increasing heart rate and blood pressure, which can be beneficial in certain medical procedures but can also be a limitation in some patients.
実験室実験の利点と制限
Ketamine has several advantages and limitations for lab experiments. One advantage is its rapid onset of action, which allows for quick evaluation of its effects. Ketamine's unique mechanism of action also makes it a valuable tool for investigating the glutamate system's role in various neurological and psychiatric disorders. However, 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol's dissociative effects can be a limitation in some experiments, as it can alter the animal's behavior and cognition, leading to confounding results.
将来の方向性
The potential therapeutic effects of 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol have led to several future directions for research. One direction is the investigation of this compound's long-term effects on the brain and its potential for neuroplasticity and neuroprotection. Another direction is the development of novel compounds that target the glutamate system in a more specific and targeted manner. Additionally, the investigation of this compound's effects on other neurotransmitter systems, such as the GABA system, may lead to new treatments for mental health disorders. Finally, the investigation of this compound's effects on the immune system and inflammation may provide new insights into the pathophysiology of depression and other mood disorders.
合成法
Ketamine is a synthetic compound that can be produced through several methods. One of the most common methods is the reaction of cyclohexanone with methylamine and then with 2-chloro-phenyl-1-nitropropane. The resulting compound is then reduced to 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol. Another method involves the reaction of 2-chlorobenzonitrile with cyclopentylmagnesium bromide, followed by the reaction with methylamine and reduction to this compound.
科学的研究の応用
Ketamine has been extensively studied for its potential therapeutic effects on various mental health disorders. Several clinical trials have shown that 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol can rapidly alleviate symptoms of depression, anxiety, and PTSD, even in patients who have not responded to traditional antidepressant medications. Ketamine's unique mechanism of action, which involves the modulation of the glutamate system, has led to its investigation as a potential treatment for other neurological and psychiatric disorders, such as bipolar disorder, obsessive-compulsive disorder, and chronic pain.
特性
IUPAC Name |
2-[(4-ethylcyclohexyl)-methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-3-14-9-11-16(12-10-14)18(2)13-17(19)15-7-5-4-6-8-15/h4-8,14,16-17,19H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSQKDSUIQYAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(C)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)
![2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5151562.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5151585.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5151607.png)

![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
